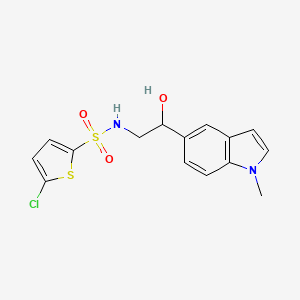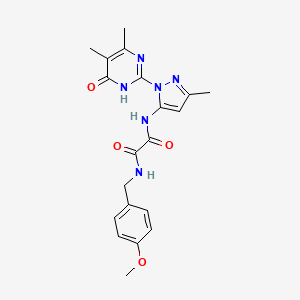
N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a fluorobenzyl group, a thiadiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorobenzyl group could introduce interesting electronic effects due to the electronegativity of fluorine . The thiadiazole ring is a heterocyclic compound that could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The fluorobenzyl group, for example, might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect the compound’s polarity, acidity, and reactivity .Applications De Recherche Scientifique
Metabolic and Disposition Studies
Studies utilizing 19F-nuclear magnetic resonance (NMR) spectroscopy have significantly contributed to the drug discovery process, particularly in understanding the metabolism and disposition of potent HIV integrase inhibitors. One study highlighted the application of 19F-NMR in evaluating the metabolic fate and excretion balance of compounds structurally related to N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide in rats and dogs. This approach allowed for the identification of major metabolites and provided a quantitative assessment of metabolism and excretion, demonstrating the utility of fluorinated compounds in medicinal research (Monteagudo et al., 2007).
Antimicrobial and Antioxidant Activities
Another area of application is the synthesis and evaluation of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities . A study found that some derivatives, including those structurally similar to N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as notable antioxidant properties (Menteşe et al., 2015).
Novel Synthetic Approaches
Research on the convenient synthesis of 2-substituted thiazole-5-carboxylates through photolysis highlights innovative methods in organic synthesis, which are crucial for developing new pharmaceuticals and materials. These synthetic pathways offer new strategies for creating derivatives of N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, potentially with enhanced biological or physical properties (Fong et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-7-14-11(17-15-7)10(16)13-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLHUVDQUESEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2731563.png)

![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)
![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)


![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)


![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)
